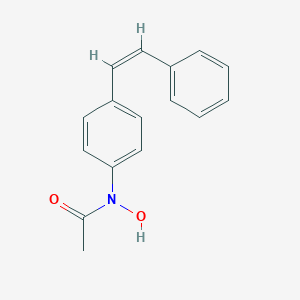

1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. It gained popularity in the 1940s and 1950s as an effective insecticide, but its use has been heavily restricted due to its harmful effects on the environment and human health. Despite this, DDT remains an important compound in scientific research due to its unique properties and mechanism of action.

作用機序

DDT binds to specific sites on the voltage-gated sodium channels of insects, preventing the channels from closing properly. This results in an influx of sodium ions, which disrupts the normal function of the nervous system and leads to paralysis and death of the insect.

Biochemical and Physiological Effects

DDT has been shown to have a number of biochemical and physiological effects on both insects and mammals. In insects, DDT can disrupt the normal function of the nervous system, leading to paralysis and death. In mammals, DDT has been shown to have estrogenic effects, which can lead to reproductive and developmental abnormalities. DDT has also been linked to an increased risk of cancer and other health problems in humans.

実験室実験の利点と制限

DDT has a number of advantages for use in lab experiments, including its broad spectrum of activity against insects and its ability to bind to specific sites on voltage-gated sodium channels. However, its use is heavily restricted due to its harmful effects on the environment and human health, and alternative compounds are often used in its place.

将来の方向性

Despite its limitations, DDT remains an important compound in scientific research. Future research may focus on developing alternative compounds with similar properties to DDT but with fewer harmful effects on the environment and human health. Additionally, research may focus on understanding the mechanisms of resistance to DDT in insects, which could lead to the development of more effective insecticides.

合成法

DDT can be synthesized through a reaction between chloral and chlorobenzene. The reaction is carried out in the presence of sulfuric acid and a catalyst, typically aluminum chloride. The resulting compound is then purified through a series of distillations and recrystallizations to obtain pure DDT.

科学的研究の応用

DDT has been widely used in scientific research due to its ability to bind to and disrupt the function of voltage-gated sodium channels in insects. This disruption results in paralysis and death of the insect. DDT has also been shown to have a broad spectrum of activity against a wide range of insects, making it a valuable tool in the study of insect physiology and behavior.

特性

| 17760-93-9 | |

分子式 |

C30H30F21GdO6 |

分子量 |

437 g/mol |

IUPAC名 |

1,4-dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene |

InChI |

InChI=1S/C18H8Cl6/c19-10-2-3-11(15(21)6-10)13-8-16(22)12(7-17(13)23)9-1-4-14(20)18(24)5-9/h1-8H |

InChIキー |

MKMRJVXZNDEBOU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |

正規SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |

同義語 |

POLYCHLORINATEDTERPHENYLS |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)